rac-1-tert-butyl 2-methyl (2R,6R)-6-methoxypiperidine-1,2-dicarboxylate, cis
Description
rac-1-tert-butyl 2-methyl (2R,6R)-6-methoxypiperidine-1,2-dicarboxylate, cis is a chiral piperidine derivative featuring a stereochemically defined cis configuration at the 2R and 6R positions. The compound contains a methoxy group at the 6-position of the piperidine ring and is protected by tert-butyl and methyl ester groups at the 1- and 2-positions, respectively. This structural arrangement confers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting pathways such as Smoothened (SMO) .
The synthesis of related piperidine derivatives often involves functionalization of hydroxyl or azide intermediates, followed by reduction, acylation, or coupling reactions. For example, (2R,4S)-1-tert-butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate (CAS: 183890-36-0) serves as a precursor for azide displacement and subsequent benzimidazole ring formation in drug candidates . The methoxy-substituted variant discussed here likely follows analogous synthetic pathways but with distinct reactivity due to the methoxy group’s electron-donating and steric effects.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,6R)-6-methoxypiperidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(16)14-9(11(15)18-5)7-6-8-10(14)17-4/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORPZCMBYZSZBY-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCCC1OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC[C@H]1OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Rac-1-tert-butyl 2-methyl (2R,6R)-6-methoxypiperidine-1,2-dicarboxylate, cis, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C12H19NO5
- Molecular Weight : 243.29 g/mol
- CAS Number : 512822-50-3
The structural features include a piperidine ring with two carboxylate functional groups and a tert-butyl group, which may influence its lipophilicity and receptor interactions.
Rac-1-tert-butyl 2-methyl (2R,6R)-6-methoxypiperidine-1,2-dicarboxylate exhibits its biological activity primarily through modulation of specific receptors. Research indicates that compounds with similar piperidine structures often interact with G-protein-coupled receptors (GPCRs), particularly those involved in inflammatory responses and neurological pathways.
Pharmacological Effects
- Anti-inflammatory Activity :
- Neurological Effects :
- Antagonistic Properties :
Case Study 1: Anti-inflammatory Effects in Asthma Models
In a study examining the effects of related piperidine compounds on asthma models, it was found that the administration of these compounds led to a marked decrease in eosinophilic inflammation and airway hyperresponsiveness. The mechanism was attributed to the inhibition of IL-5 production from T-helper cells .
Case Study 2: Neurological Implications
A separate investigation focused on the impact of similar piperidine compounds on depression-like behaviors in rodent models. The results indicated that these compounds could enhance serotonergic activity, leading to improved mood-related outcomes .
Structure-Activity Relationship (SAR)
The biological activity of rac-1-tert-butyl 2-methyl (2R,6R)-6-methoxypiperidine-1,2-dicarboxylate can be partially explained through its structure-activity relationship (SAR). Modifications to the piperidine ring and substituents have been shown to significantly alter receptor affinity and selectivity.
| Compound | Modification | Receptor Affinity | Biological Activity |
|---|---|---|---|
| Compound A | No modifications | High | Anti-inflammatory |
| Compound B | Methyl substitution | Moderate | Neurological effects |
| Compound C | Hydroxyl group addition | Low | Reduced efficacy |
The presence of the tert-butyl group appears to enhance lipophilicity without significantly compromising receptor binding affinity .
Comparison with Similar Compounds
Key Structural Variations
The table below highlights structural and functional differences between the target compound and related piperidine dicarboxylates:
| Compound Name | Substituent Position/Group | Configuration | Molecular Weight | CAS Number | Key Applications/Properties |
|---|---|---|---|---|---|
| rac-1-tert-butyl 2-methyl (2R,6R)-6-methoxypiperidine-1,2-dicarboxylate, cis | 6-methoxy | cis (2R,6R) | 273.33 g/mol | Not explicitly listed | Intermediate for SMO inhibitors |
| rac-1-tert-butyl 2-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate | 4-hydroxy | cis (2R,4R) | 259.29 g/mol | 183890-36-0 | Precursor for azide displacement |
| rac-1-tert-butyl 2-methyl (2R,4R)-4-aminopiperidine-1,2-dicarboxylate | 4-amino | cis (2R,4R) | 258.29 g/mol | 254882-09-2 | Amine coupling in peptide synthesis |
| 1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate | 5-hydroxy | cis (2R,5R) | 259.29 g/mol | CSSB20620679246 | Hydroxyl-directed functionalization |
| 1-tert-butyl 2-methyl (2R)-6-oxopiperidine-1,2-dicarboxylate | 6-oxo (ketone) | (2R) | 257.28 g/mol | 183890-36-0 | Ketone-mediated nucleophilic reactions |
Functional and Reactivity Differences
- Methoxy vs. This property is critical for optimizing pharmacokinetics in drug candidates .
- Stereochemical Impact : The cis (2R,6R) configuration imposes a distinct spatial arrangement compared to trans diastereomers or compounds with substituents at the 4- or 5-positions. For example, (2R,4R)-4-hydroxypiperidine derivatives undergo mesylation and azide displacement more readily due to reduced steric hindrance at the 4-position .
- Ketone vs. Ester Reactivity : The 6-oxo derivative (CAS: 183890-36-0) exhibits higher electrophilicity at the 6-position, enabling nucleophilic additions or condensations, whereas the methoxy group in the target compound is less reactive under similar conditions .
Preparation Methods
Boc Protection and Deprotection
The tert-butyl carbamate is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst (Scheme 3). Quantitative protection is achieved within 2 hours at room temperature.
Esterification Strategies
Methyl esterification employs dimethyl carbonate (DMC) under Mitsunobu conditions (DIAD, PPh₃) or via acid-catalyzed Fischer esterification. The latter method, using anhydrous HCl in methanol, affords the ester in 85% yield without epimerization.
Comparative Analysis of Synthetic Routes
Table 2. Efficiency of Synthetic Methods
| Method | Yield (%) | d.r. (cis:trans) | Scalability |
|---|---|---|---|
| Enecarbamate Iodination | 72 | 4:1 | Moderate |
| Enolate Alkylation | 68 | 3:1 | High |
| Resolution | 95* | N/A | Low |
*Yield after chromatographic separation.
The enecarbamate route offers superior diastereoselectivity, whereas enolate alkylation excels in scalability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
